molecular formula C24H20Cl2N2O5 B265469 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B265469
Molekulargewicht: 487.3 g/mol
InChI-Schlüssel: PBPDAGQDBZESTJ-LSDHQDQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation and inhibition.

Wissenschaftliche Forschungsanwendungen

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal activity, and sleep regulation. It has also been used to investigate the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease and epilepsy.

Wirkmechanismus

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective antagonist of adenosine A1 receptors by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the receptor and plays a role in various physiological processes such as sleep regulation, cardiovascular function, and neuronal activity. By blocking the activation of adenosine A1 receptors, 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the effects of adenosine and provide insight into the physiological and biochemical effects of adenosine A1 receptor activation and inhibition.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the effects of adenosine on cardiovascular function, neuronal activity, and sleep regulation. It has also been shown to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its selectivity for adenosine A1 receptors, which allows for specific investigation of the effects of adenosine A1 receptor activation and inhibition. However, one limitation is that 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research involving 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease and epilepsy. Another area of interest is the role of adenosine A1 receptors in the regulation of immune function and inflammation. Further research is needed to elucidate the mechanisms underlying the effects of adenosine A1 receptor activation and inhibition and to explore the potential therapeutic applications of adenosine A1 receptor antagonists.

Synthesemethoden

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with 5-methyl-3-isoxazolylamine to form the corresponding amide. This intermediate is then reacted with 4-propoxybenzoyl chloride to produce the desired compound. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

Produktname

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C24H20Cl2N2O5

Molekulargewicht

487.3 g/mol

IUPAC-Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20Cl2N2O5/c1-3-10-32-16-7-4-14(5-8-16)22(29)20-21(15-6-9-17(25)18(26)12-15)28(24(31)23(20)30)19-11-13(2)33-27-19/h4-9,11-12,21,29H,3,10H2,1-2H3/b22-20+

InChI-Schlüssel

PBPDAGQDBZESTJ-LSDHQDQOSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)/O

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)O

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.